2-bromo-N-(2-ethyl-6-methylphenyl)propanamide
Overview
Description
2-bromo-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound with the molecular formula C12H16BrNO. It is a brominated amide derivative of propanamide, characterized by the presence of a bromine atom and a substituted phenyl ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide typically involves the bromination of N-(2-ethyl-6-methylphenyl)propanamide. One common method includes the reaction of N-(2-ethyl-6-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes the use of continuous flow reactors and controlled addition of bromine to ensure consistent product quality. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-ethyl-6-methylphenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the amide group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-bromo-N-(2-ethyl-6-methylphenyl)propanamide is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the amide group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the amide group can participate in hydrogen bonding and other interactions with molecular targets. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-methylphenyl)propanamide
- 2-bromo-N-(3-methylphenyl)propanamide
- 2-bromo-N-(4-methylphenyl)propanamide
Uniqueness
2-bromo-N-(2-ethyl-6-methylphenyl)propanamide is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and interactions compared to other brominated amides
Properties
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBYZLSKEHLGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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